molecular formula C15H18N4O3 B2860350 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one CAS No. 905765-66-4

6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one

Cat. No. B2860350
CAS RN: 905765-66-4
M. Wt: 302.334
InChI Key: RTAMYLUVQBORGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data or computational modeling, it’s not possible to provide an accurate molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the morpholino group might participate in reactions with electrophiles, and the methoxy group could potentially undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often considered include polarity, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has been utilized in the synthesis of various 1,2,4-triazole derivatives, which have demonstrated significant antimicrobial activities. In a study by Bektaş et al. (2007), these compounds were created through a series of chemical reactions, leading to the formation of substances that were effective against various microorganisms, indicating potential applications in antimicrobial research and development (Bektaş et al., 2007).

Synthesis and Characterization of Derivatives

Another aspect of its application is in the synthesis and characterization of various derivatives. For example, Jin et al. (2018) conducted a study where morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives were synthesized. These derivatives, containing an alkoxy-o-carborane in the triazine ring, were analyzed for their molecular structures and potential biological activities, such as cytotoxicity against melanoma cells (Jin et al., 2018).

Photoinitiator in Polymer Chemistry

The compound has also found application in polymer chemistry as a photoinitiator. In a study by Zhang et al. (2014), a derivative of the compound was used as a high-performance photoinitiator for the free radical photopolymerization of (meth)acrylates under UV or visible LED irradiation. This highlights its potential in the field of photopolymerization, particularly in the development of new materials and coatings (Zhang et al., 2014).

Anticancer Studies

In anticancer research, the compound's derivatives have been investigated for their potential therapeutic applications. Refat et al. (2015) synthesized binuclear Cu(II) and Mn(II) metal complexes with derivatives of 1,2,4-triazine, which were then tested for their anticancer activity. These studies contribute to the exploration of new chemotherapeutic agents and their mechanisms of action (Refat et al., 2015).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific biological studies on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific safety data for this compound, it’s not possible to provide detailed information .

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-21-12-4-2-11(3-5-12)10-13-14(20)16-15(18-17-13)19-6-8-22-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAMYLUVQBORGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one

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